molecular formula C22H23N3O4S B2656052 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide CAS No. 2034590-54-8

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide

Cat. No.: B2656052
CAS No.: 2034590-54-8
M. Wt: 425.5
InChI Key: IODNPTBRQAOEIK-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure comprising a naphthamide moiety linked to a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole group. The benzo[c][1,2,5]thiadiazole 2,2-dioxide core, also known as a saccharin or sulfobenzoyl imine derivative, is a significant heterocyclic scaffold in medicinal chemistry. Researchers are exploring such building blocks for the development of novel therapeutic agents and functional materials . The specific combination of the naphthalene and the modified benzothiadiazole ring system in this compound suggests potential for unique electronic properties or biological activity. It is supplied as a high-purity material intended for use in laboratory studies, such as screening for biological activity, investigating structure-activity relationships (SAR), or serving as a key intermediate in complex synthetic pathways. Researchers are encouraged to conduct their own thorough characterization and biological testing to determine this compound's specific mechanisms of action and full research value. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-5-29-20-11-10-15-8-6-7-9-16(15)21(20)22(26)23-17-13-19-18(12-14(17)2)24(3)30(27,28)25(19)4/h6-13H,5H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNPTBRQAOEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=C3C)N(S(=O)(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide typically involves multiple steps:

    Formation of the Naphthamide Core: The naphthamide core can be synthesized through the reaction of 1-naphthylamine with an appropriate acyl chloride under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the naphthamide is treated with ethyl iodide in the presence of a strong base like sodium hydride.

    Synthesis of the Benzo[c][1,2,5]thiadiazole Moiety: This moiety can be synthesized by reacting 1,3,6-trimethylbenzene with sulfur and nitrogen sources under oxidative conditions to form the thiadiazole ring.

    Coupling Reaction: The final step involves coupling the synthesized naphthamide and benzo[c][1,2,5]thiadiazole moieties under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups in the benzo[c][1,2,5]thiadiazole moiety, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Azides, thioethers.

Scientific Research Applications

2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities
Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound Benzo[c][1,2,5]thiadiazole 1,3,6-Trimethyl, 2-ethoxy-naphthamide Sulfone, Amide, Ethoxy
6a () Triazole-linked naphthalene N-phenylacetamide, OCH2-triazole Amide, Triazole, Ether
10a-j () Benzo[d]thiazole-triazole hybrid 6-methoxybenzothiazole, nitrobenzamide Amide, Triazole, Nitro, Methoxy
7 () Benzo[e]thiazine 1,1-dioxide N,N-dimethylamino Sulfone, Amine

Key Observations :

  • Core Heterocycles : The target compound’s benzo[c]thiadiazole differs from triazole () or benzo[d]thiazole () cores, altering electronic and steric profiles.
  • Substituent Effects : The ethoxy-naphthamide group provides greater hydrophobicity compared to methoxy or nitro groups in analogs .
  • Sulfone vs. Sulfonamide : Unlike sulfonamide-containing analogs (e.g., ), the sulfone group in the target compound may reduce hydrogen-bonding capacity but increase metabolic stability .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison
Compound Name / ID IR (C=O stretch, cm⁻¹) NMR Key Signals (δ ppm) HRMS [M+H]+
Target Compound ~1670–1680 (amide) Expected: δ 5.4 (OCH2), 7.2–8.5 (naphthyl) Calculated: ~450–470 (estimated)
6b () 1682 (amide) δ 5.38 (–NCH2CO–), 8.36 (triazole) 404.1359 (observed: 404.1348)
10a-j () ~1675 (amide) δ 8.61 (–NO2), 7.87 (benzothiazole) N/A

Functional Group Analysis :

  • The target compound’s amide C=O stretch aligns with analogs in and (~1670–1682 cm⁻¹) .
  • Sulfone S=O stretches (typically 1300–1250 cm⁻¹) would differentiate it from sulfonamide analogs .

Biological Activity

The compound 2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is part of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure features a naphthamide core linked to a thiadiazole moiety, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and naphthalene scaffolds are associated with a wide range of pharmacological effects. The biological activities reported include:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antibacterial and antifungal properties.
  • Antitumor Effects : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : These compounds may also play a role in mitigating inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against various pathogens. A study highlighted the importance of substituents on the thiadiazole ring in enhancing antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1.56 to 6.25 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus4.0
Compound BEscherichia coli3.0
Compound CCandida albicans5.0

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Lino et al. (2020) synthesized a series of thiazole derivatives and evaluated their antifungal activity against multiple strains of Candida. The presence of hydrophobic chains was linked to increased antifungal potency .
  • Lv et al. (2020) reported on a new series of thiazole Schiff bases with significant antibacterial and antiprotozoal activity. One derivative showed an IC50 value of 10 nM against Giardia intestinalis, outperforming traditional treatments .

The proposed mechanisms by which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Pathways : Thiadiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial membranes, leading to cell lysis.

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